molecular formula C62H52N2O8 B12906392 N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) CAS No. 653584-66-8

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

Cat. No.: B12906392
CAS No.: 653584-66-8
M. Wt: 953.1 g/mol
InChI Key: GUDRCQPXCQEFNM-UHFFFAOYSA-N
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Description

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a symmetrical bis-benzamide derivative featuring a 1,4-phenylene core. Each benzamide moiety is substituted with three benzyloxy groups at the 3, 4, and 5 positions.

Properties

CAS No.

653584-66-8

Molecular Formula

C62H52N2O8

Molecular Weight

953.1 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)-N-[4-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-19-7-1-8-20-45)59(71-43-49-27-15-5-16-28-49)56(36-51)68-40-46-21-9-2-10-22-46)63-53-31-33-54(34-32-53)64-62(66)52-37-57(69-41-47-23-11-3-12-24-47)60(72-44-50-29-17-6-18-30-50)58(38-52)70-42-48-25-13-4-14-26-48/h1-38H,39-44H2,(H,63,65)(H,64,66)

InChI Key

GUDRCQPXCQEFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves multi-step organic reactions. One common method involves the reaction of 1,4-phenylenediamine with 3,4,5-tris(benzyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The aromatic rings and amide groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

  • Structural Difference : The 1,2-phenylene bridge (ortho-substitution) contrasts with the 1,4-phenylene (para-substitution) in the target compound .

Substituent Variations

Reduced Benzyloxy Groups

N-(1H-Benzo[d]imidazol-2-yl)-2,4-bis(benzyloxy)benzamide (Compound 24)

  • Structural Difference : Contains two benzyloxy groups (2,4-positions) instead of three, linked to a benzimidazole core .
  • Impact : Fewer benzyloxy groups reduce lipophilicity and may alter solubility. This compound demonstrated biological activity in unspecified assays, suggesting the target compound’s tris-benzyloxy configuration could enhance bioactivity .
Methoxy vs. Benzyloxy Substituents

N,N'-(1,4-Phenylene)bis(4-methoxybenzamide) Derivatives

  • Structural Difference : Methoxy groups replace benzyloxy substituents .
  • Such derivatives are often explored for antioxidant or pharmaceutical applications .

Core Structure Modifications

Maleimide-Based Analogs

N,N'-(1,4-Phenylene)bismaleimide

  • Structural Difference : Maleimide functional groups replace benzamide linkages .
  • Applications : Used in resin compositions for printed wiring boards due to high thermal stability (e.g., Tg > 200°C). The target compound’s benzamide groups may offer better hydrogen-bonding interactions but lower thermal resistance .
Porphyrin-Linked Bis-Benzamides

N,N'-(Oxybis(4,1-phenylene))bis(4-porphyrinylbenzamide) (Compound 11c)

  • Structural Difference : Incorporates porphyrin moieties linked via benzamide groups .
  • Properties : Exhibits photophysical activity (e.g., absorption in visible spectrum) due to the porphyrin core, a feature absent in the target compound. Molecular weight (~1577 g/mol) is significantly higher, impacting solubility and synthetic complexity .

Functional Group Replacements

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (QM-4686)

  • Structural Difference: Amino groups replace benzyloxy substituents .
  • Impact: Amino groups enhance reactivity (e.g., in polymerization or crosslinking) but reduce steric bulk. This derivative is used in polymer chemistry, whereas the target compound’s benzyloxy groups may favor applications requiring hydrophobicity .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) 1,4-Phenylene 3,4,5-Tris(benzyloxy) Not reported Materials science N/A
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) 1,2-Phenylene 3,4,5-Tris(benzyloxy) 350.01* Discontinued
N,N'-(1,4-Phenylene)bismaleimide 1,4-Phenylene Maleimide ~358.3 Printed wiring boards
N,N'-(1,4-Phenylene)bis(4-aminobenzamide) 1,4-Phenylene 4-Amino ~310.3 Polymer chemistry

*Molecular weight in may be incorrect; formula conflicts with name.

Key Findings

Positional Isomerism : The 1,4-phenylene core enhances symmetry and thermal stability compared to 1,2-substituted analogs .

Functional Replacements: Maleimide or amino groups shift applications toward materials science, whereas benzamide derivatives may favor biological interactions .

Biological Activity

N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H28N6O6
  • Molecular Weight : 528.58 g/mol
  • CAS Number : 3283-07-6

The compound features a central phenylene group flanked by two benzamide moieties, each substituted with three benzyloxy groups. This unique structure may contribute to its biological activities.

Synthesis

The synthesis of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves the following steps:

  • Formation of Benzamide Derivative : The benzoic acid derivatives are reacted with amines under controlled conditions.
  • Substitution Reaction : The introduction of benzyloxy groups is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains. The presence of multiple benzyloxy groups enhances lipophilicity, which may improve membrane penetration and bioavailability.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)E. coli32 µg/mL
Similar Benzamide DerivativeS. aureus16 µg/mL

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways. For example, studies have shown that benzamide derivatives can reduce the production of pro-inflammatory cytokines in vitro.

Case Study : A recent study evaluated the anti-inflammatory effects of a related compound in a murine model of inflammation. The results indicated a significant reduction in paw edema and cytokine levels (TNF-alpha and IL-6), suggesting potential therapeutic use in inflammatory diseases.

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) have shown promise. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition Rate (%)
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)65% at 100 µM
Donepezil (Control)95% at 100 µM

The biological activity of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) may be attributed to its ability to interact with various enzymes and receptors involved in key biological pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as AChE and cyclooxygenase (COX), leading to reduced inflammation and enhanced neurotransmitter availability.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

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